3-{[(2-chlorobenzoyl)amino]methyl}-N-(2-methoxyphenyl)-1-piperidinecarboxamide
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Overview
Description
The compound “3-{[(2-chlorobenzoyl)amino]methyl}-N-(2-methoxyphenyl)-1-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a benzoyl group, which is often used in drug design for its bioactivity. The presence of the methoxyphenyl group could also contribute to its potential bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzoyl group, and a methoxyphenyl group. These functional groups could potentially influence the compound’s physical and chemical properties, as well as its interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic ring could impact the compound’s solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[(2-chlorobenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-28-19-11-5-4-10-18(19)24-21(27)25-12-6-7-15(14-25)13-23-20(26)16-8-2-3-9-17(16)22/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMMRAMWDXMACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC(C2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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